![molecular formula C24H24N6O2S B2693611 N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-79-8](/img/structure/B2693611.png)
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the 2,5-dimethylphenylamino group and the benzamide moiety. Common reagents used in these reactions include various amines, thiols, and acylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and may have similar pharmacological properties.
Triazole derivatives: Compounds with a triazole ring may exhibit similar biological activities.
Benzamide derivatives: These compounds are known for their therapeutic potential in various medical applications.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Biological Activity
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential biological activities. This article explores its synthesis, pharmacological profiles, and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H22N6O2S |
Molecular Weight | 410.5 g/mol |
CAS Number | 1251547-87-1 |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The presence of the triazole and pyridazine moieties suggests a potential for significant biological activity due to their established roles in medicinal chemistry.
Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for related compounds range from 1.95 to 4.24 μM, demonstrating potent activity compared to standard drugs like doxorubicin and 5-fluorouracil .
Mechanism of Action:
The mechanism often involves:
- Inhibition of DNA synthesis: By blocking TS activity, these compounds induce apoptosis in cancer cells.
- Cell cycle arrest: This prevents the proliferation of cancerous cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The molecular docking studies support these findings by indicating strong binding affinities to bacterial enzymes .
Case Studies
-
Anticancer Study :
- Objective: Evaluate the anticancer efficacy of related triazole derivatives.
- Findings: Compounds demonstrated significant cytotoxicity in vitro against several cancer cell lines, with mechanisms linked to TS inhibition.
- Antimicrobial Study :
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity |
---|---|---|
Compound A (related triazole) | 3.5 | Effective against E. coli |
Compound B (another derivative) | 2.0 | Effective against S. aureus |
N-(2-(6-((2-((2,5-dimethylphenyl)amino)... | 1.95 - 4.24 | Potentially effective |
Properties
IUPAC Name |
N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-8-9-17(2)19(14-16)26-22(31)15-33-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETITFSHURKDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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